Cas no 883-39-6 (1-Phenyl-1H-benzod1,2,3triazole)

1-Phenyl-1H-benzod1,2,3triazole structure
883-39-6 structure
Product Name:1-Phenyl-1H-benzod1,2,3triazole
CAS 번호:883-39-6
MF:C12H9N3
메가와트:195.219961881638
MDL:MFCD01924397
CID:861373
PubChem ID:136693
Update Time:2024-10-26

1-Phenyl-1H-benzod1,2,3triazole 화학적 및 물리적 성질

이름 및 식별자

    • 1-Phenyl-1H-benzo[d][1,2,3]triazole
    • 1-phenyl-1,2,3-benzotriazole
    • 1-phenylbenzotriazole
    • 1H-Benzotriazole, 1-phenyl-
    • 1-Phenyl-1H-1,2,3-benzotriazole
    • ZBJLUVHQIPUCPM-UHFFFAOYSA-N
    • 1-phenyl-1h-benzotriazol
    • 1-Phenyl-1H-benzotriazole
    • 1 -Phenylbenzotriazole
    • MLS000701318
    • BDBM3793
    • HMS3373L11
    • HMS2232C05
    • 1-Phenyl-1H-1,2,3-benzotriazole #
    • SMR000526286
    • AK149942
    • 1,2,3-Benzotriazole, 1-phenyl- (4CI)
    • 1-Phenyl-1H-benzotriazole (ACI)
    • N-Phenyl-1H-benzotriazole
    • CHEMBL153275
    • EN300-217640
    • 1-Phenylbenzimidazole deriv. 10
    • AKOS005144667
    • NCGC00247176-01
    • Z1255488914
    • MFCD01924397
    • AF-628/30886025
    • SCHEMBL165333
    • DS-9238
    • 883-39-6
    • DTXSID20236940
    • CS-0156110
    • Y11280
    • 1-Phenyl-1H-benzod1,2,3triazole
    • MDL: MFCD01924397
    • 인치: 1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H
    • InChIKey: ZBJLUVHQIPUCPM-UHFFFAOYSA-N
    • 미소: N1C2C(=CC=CC=2)N(C2C=CC=CC=2)N=1

계산된 속성

  • 정밀분자량: 195.079647300g/mol
  • 동위원소 질량: 195.079647300g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 213
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.8
  • 토폴로지 분자 극성 표면적: 30.7

1-Phenyl-1H-benzod1,2,3triazole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
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Chemenu
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Chemenu
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Alichem
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1-Phenyl-1H-benzo[d][1,2,3]triazole
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Alichem
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Alichem
A019094128-10g
1-Phenyl-1H-benzo[d][1,2,3]triazole
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$999.60 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XY845-1g
1-Phenyl-1H-benzod1,2,3triazole
883-39-6 95+%
1g
2410CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XY845-250mg
1-Phenyl-1H-benzod1,2,3triazole
883-39-6 95+%
250mg
910CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XY845-50mg
1-Phenyl-1H-benzod1,2,3triazole
883-39-6 95+%
50mg
109.0CNY 2021-07-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P892681-1g
1-Phenyl-1H-benzo[d][1,2,3]triazole
883-39-6 ≥95%
1g
1,817.10 2021-05-17

1-Phenyl-1H-benzod1,2,3triazole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Copper iron oxide (CuFe2O4) Solvents: Dimethylformamide ;  24 h, reflux
참조
Copper ferrite nanoparticle-mediated N-arylation of heterocycles: a ligand-free reaction
Panda, Niranjan; et al, Tetrahedron Letters, 2011, 52(16), 1924-1927

합성 방법 2

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Water ,  Polyethylene glycol ;  2.5 h, 110 °C
참조
A ligand-free copper (1) catalysed intramolecular N-arylation of diazoaminobenzenes in PEG-water: an expeditious protocol towards regiospecific 1-aryl benzotriazoles
Mukhopadhyay, Chhanda; et al, Organic & Biomolecular Chemistry, 2010, 8(20), 4720-4729

합성 방법 3

반응 조건
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  24 h, rt
참조
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids
Liu, Zhijian; et al, Journal of Organic Chemistry, 2006, 71(8), 3198-3209

합성 방법 4

반응 조건
1.1 Reagents: Potassium fluoride ,  Sodium azide Solvents: Tetrahydrofuran ;  12 h, 25 °C
참조
Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes
Guin, Avishek; et al, Journal of Organic Chemistry, 2019, 84(19), 12692-12699

합성 방법 5

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ;  12 h, 110 °C
참조
1,7-palladium migration via C-H activation, followed by intramolecular amination: regioselective synthesis of benzotriazoles
Zhou, Jun; et al, Journal of the American Chemical Society, 2011, 133(18), 6868-6870

합성 방법 6

반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 h, 135 - 140 °C
참조
A Novel and regiospecific synthesis of 1-aryl-1H-benzotriazoles via copper(I)-catalyzed intramolecular cyclization reaction
Liu, Qi-Lun; et al, Helvetica Chimica Acta, 2010, 93(7), 1350-1354

합성 방법 7

반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Copper, [N,N′-bis[2-(hydroxy-κO)phenyl]-2,6-pyridinedicarboxamidato(2-)-κN1,κO2,… ;  4 h, 120 °C
참조
Cu(II) complex of pyridine-based polydentate as a novel, efficient, and highly reusable catalyst in C-N bond-forming reaction
Sharghi, Hashem; et al, Molecular Diversity, 2017, 21(4), 855-864

합성 방법 8

반응 조건
1.1 Solvents: tert-Butanol
참조
Benzyne as a dipolarophile
Huisgen, Rolf; et al, Naturwissenschaften, 1962, 48,

합성 방법 9

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile ;  overnight, rt
참조
Photochemical C-H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D
Alimi, Isak; et al, European Journal of Organic Chemistry, 2017, 2017(22), 3197-3210

합성 방법 10

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: 18-Crown-6 Solvents: Acetonitrile ;  12 h, 30 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Development and Application of O-(Trimethylsilyl)aryl Fluorosulfates for the Synthesis of Arynes
Chen, Qiao; et al, Journal of Organic Chemistry, 2015, 80(13), 6890-6896

합성 방법 11

반응 조건
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  110 °C; 110 °C → rt
참조
Pd-Catalyzed C-H Activation/C-N Bond Formation: A New Route to 1-Aryl-1H-benzotriazoles
Kumar, Rapolu Kiran; et al, Organic Letters, 2011, 13(8), 2102-2105

합성 방법 12

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 min
1.2 Reagents: Sodium nitrite Solvents: Water ;  5 min, 0 °C; 15 min, 0 °C
1.3 Reagents: Sodium acetate ;  5 - 10 min, 0 - 5 °C; 1 h, 0 - 5 °C
1.4 Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  15 min, 20 °C
1.5 Reagents: Cesium carbonate ;  1 h, 20 °C; 20 °C → 55 °C; 7 h, 55 °C
참조
Facile route for N(1)-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation
Kale, Raju R.; et al, Tetrahedron Letters, 2010, 51(43), 5740-5743

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) Solvents: Dimethylformamide ;  3 h, reflux
참조
Room temperature N-arylation of 1,2,4-triazoles under ligand-free condition
Suramwar, Nikhil V.; et al, Organic Chemistry International, 2012, 515092,

합성 방법 14

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Hexadecyltrimethylammonium bromide ,  [Bis(diphenylphosphino)ethane]dichloropalladium ,  Cyclopropanecarboxylic acid, 2-phenyl-, copper(2+) salt (2:1) Solvents: Dimethylformamide
참조
Pd- and Cu-catalyzed selective arylation of benzotriazole
Beletskaya, Irina P.; et al, Tetrahedron Letters, 1998, 39(31), 5617-5620

합성 방법 15

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) Solvents: Dimethylformamide ;  5 h, reflux
참조
Tamarix gallica leaf extract mediated novel route for green synthesis of CuO nanoparticles and their application for N-arylation of nitrogen-containing heterocycles under ligand-free conditions
Nasrollahzadeh, Mahmoud; et al, RSC Advances, 2015, 5(51), 40628-40635

합성 방법 16

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dichloromethane
참조
A convenient and efficient synthesis of benzotriazoles and benzisoxazolines using a new hypervalent iodine-benzyne precursor
Kitamura, Tsugio; et al, Heterocyclic Communications, 1998, 4(3), 205-208

합성 방법 17

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Palladium diacetate ,  Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) ,  Cyclopropanecarboxylic acid, 2-phenyl-, copper(2+) salt (2:1) Solvents: Water
참조
Pd- and Cu-catalyzed selective arylation of benzotriazole by diaryliodonium salts in water
Beletskaya, Irina P.; et al, Tetrahedron Letters, 1998, 39(31), 5621-5622

합성 방법 18

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper(II) acetylacetonate Solvents: Toluene
참조
Copper-catalyzed N-arylation of amines with hypervalent iodonium salts
Kang, Suk-Ku; et al, Synlett, 2000, (7), 1022-1024

합성 방법 19

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  L-Proline, ion(1-), 3,3′-[[5,11,17,23-tetrakis(1,1-dimethylethyl)-26,28-bis(phen… Solvents: Water ;  30 min, rt; 10 min, 140 °C
참조
Highly Efficient C-N Bond Forming Reactions in Water Catalyzed by Copper(I) Iodide with Calix[4]arene Supported Amino Acid Ionic Liquid
Huang, Li; et al, Chinese Journal of Chemistry, 2012, 30(10), 2394-2400

합성 방법 20

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  1H-Imidazolium, 3-[(4-ethenylphenyl)methyl]-1,2-dimethyl-, chloride (1:1), polym… (reaction products with sodium hydroxide and L-proline) ,  L-Proline, ion(1-), 1,2,3-trimethyl-1H-imidazolium (1:1) (polystyrene-supported) Solvents: Dimethyl sulfoxide ;  30 min, rt; 60 h, 120 °C; 120 °C → rt
참조
A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis
Chen, Wen; et al, Journal of the American Chemical Society, 2007, 129(45), 13879-13886

합성 방법 21

반응 조건
1.1 Reagents: Nitrogen trioxide Solvents: Acetonitrile ;  10 min, 5 bar, 20 °C
참조
On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N-Nitrosative Reactions
Chen, Yuesu ; et al, Angewandte Chemie, 2022, 61(41),

합성 방법 22

반응 조건
1.1 Reagents: Dabco Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  24 h, 80 °C
참조
Selective Synthesis of 3-Arylbenzo-1,2,3-triazin-4(3H)-ones and 1-Aryl-(1H)-benzo-1,2,3-triazoles from 1,3-Diaryltriazenes through Pd(0) Catalyzed Annulation Reactions
Chandrasekhar, Attoor; et al, Journal of Organic Chemistry, 2017, 82(21), 11487-11493

합성 방법 23

반응 조건
1.1 Reagents: Potassium acetate ,  Iodobenzene diacetate Catalysts: Palladium (sulfur-modified gold-supported) Solvents: Dimethylformamide ;  96 h, 120 °C
참조
Palladium-Nanoparticle-Catalyzed 1,7-Palladium Migration Involving C-H Activation, Followed by Intramolecular Amination: Regioselective Synthesis of N1-Arylbenzotriazoles and an Evaluation of Their Inhibitory Activity toward Indoleamine 2,3-Dioxygenase
Takagi, Koji; et al, Journal of Organic Chemistry, 2014, 79(13), 6366-6371

합성 방법 24

반응 조건
1.1 Reagents: Diboronic acid Solvents: Acetonitrile ;  2 h, 50 °C
참조
The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group
Andrzejewska, Magdalena R.; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2503-2510

합성 방법 25

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  12 h, 110 °C
참조
Synthesis of functionized N-arylbenzotriazoles via palladium catalyzed intramolecular amination
Wang, Dachao; et al, Tetrahedron Letters, 2022, 88,

합성 방법 26

반응 조건
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  rt
1.2 Reagents: Azidotrimethylsilane ;  rt; 1 h, rt
1.3 Reagents: Cesium fluoride ;  overnight, rt
참조
Benzyne Click Chemistry with in Situ Generated Aromatic Azides
Zhang, Fengzhi; et al, Organic Letters, 2009, 11(7), 1587-1590

합성 방법 27

반응 조건
1.1 Catalysts: 2252271-43-3 Solvents: Methanol ;  22 h, rt
1.2 Reagents: Water ;  rt
참조
N,O-Bidentate ligand-tunable copper(II) complexes as a catalyst for Chan-Lam coupling reactions of arylboronic acids with 1H-imidazole derivatives
Jia, Xuefeng; et al, Organic & Biomolecular Chemistry, 2018, 16(46), 8984-8988

합성 방법 28

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: 2992619-64-2 Solvents: Methanol ;  24 h, 70 °C
참조
Cu-NHC Complex for Chan-Evans-Lam Cross-Coupling Reactions of N-Heterocyclic Compounds and Arylboronic Acids
Adhikari, Bhupendra; et al, European Journal of Organic Chemistry, 2023, 26(40),

합성 방법 29

반응 조건
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  18 h, rt
참조
Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides
Shi, Feng; et al, Organic Letters, 2008, 10(12), 2409-2412

합성 방법 30

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Acetonitrile ;  24 h, 80 °C
참조
Cu-catalyzed arylation of 1-acyl-1H-1,2,3-Benzotriazoles via C-N activation
Zhang, Wenying; et al, Journal of Organometallic Chemistry, 2019, 895, 64-67

합성 방법 31

반응 조건
1.1 Catalysts: Palladium Solvents: Acetonitrile ;  30 min, rt
1.2 12 h, reflux
참조
Pd/Al2O3-catalysed regioselective N-1-modification of benzotriazoles using iodonium salts
Davydov, Dmitry V.; et al, Tetrahedron Letters, 2017, 58(47), 4465-4467

1-Phenyl-1H-benzod1,2,3triazole Raw materials

1-Phenyl-1H-benzod1,2,3triazole Preparation Products

추천 공급업체
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan Comings Biotechnology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited